molecular formula C15H13FO3 B7962486 Methyl 2-fluoro-5-(3-methoxyphenyl)benzoate

Methyl 2-fluoro-5-(3-methoxyphenyl)benzoate

Cat. No.: B7962486
M. Wt: 260.26 g/mol
InChI Key: BMSJCGNCYFPGOU-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(3-methoxyphenyl)benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a fluorine atom and a methoxyphenyl group attached to the benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-(3-methoxyphenyl)benzoate typically involves the esterification of 2-fluoro-5-(3-methoxyphenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and reduce production costs. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(3-methoxyphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-fluoro-5-(3-methoxyphenyl)benzoic acid.

    Reduction: 2-fluoro-5-(3-methoxyphenyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-5-(3-methoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-(3-methoxyphenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar structure but lacks the methoxyphenyl group.

    Methyl 2-fluoro-5-methylbenzoate: Similar structure with a methyl group instead of a methoxyphenyl group.

Uniqueness

Methyl 2-fluoro-5-(3-methoxyphenyl)benzoate is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-fluoro-5-(3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-12-5-3-4-10(8-12)11-6-7-14(16)13(9-11)15(17)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSJCGNCYFPGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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